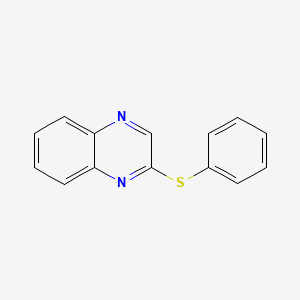

2-(Phenylsulfanyl)quinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylsulfanylquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c1-2-6-11(7-3-1)17-14-10-15-12-8-4-5-9-13(12)16-14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNPJFCGVAQCHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations

Classical and Contemporary Synthetic Routes to 2-(Phenylsulfanyl)quinoxaline

Traditional and modern non-catalytic methods for the synthesis of this compound primarily rely on the inherent reactivity of the quinoxaline (B1680401) core and suitable sulfur-containing precursors.

Nucleophilic Substitution Strategies on Halogenated Quinoxalines

The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the reaction of a 2-haloquinoxaline, typically 2-chloroquinoxaline (B48734), with thiophenol or its corresponding thiolate.

The reaction proceeds via the addition of the nucleophilic sulfur atom to the electron-deficient C2 position of the quinoxaline ring, forming a Meisenheimer-like intermediate. Subsequent elimination of the halide ion yields the desired this compound. The presence of the nitrogen atoms in the quinoxaline ring activates the C2 position towards nucleophilic attack. researchgate.net

Various bases can be employed to facilitate the reaction by deprotonating thiophenol to the more nucleophilic thiophenate anion. Common bases include potassium carbonate, sodium hydroxide, and triethylamine. The choice of solvent can also influence the reaction efficiency, with polar aprotic solvents like dimethylformamide (DMF) being common. For instance, 2-chloroquinoxaline reacts with thiophenol in the presence of a base to afford this compound. sci-hub.seresearchgate.net Similarly, 2-chloro-6-nitroquinoxaline (B188090) has been reacted with p-nitrothiophenol to yield the corresponding sulfide (B99878). sci-hub.se

| Halogenated Quinoxaline | Nucleophile | Base/Solvent | Product | Reference |

| 2-Chloroquinoxaline | Thiophenol | Base | This compound | sci-hub.seresearchgate.net |

| 2-Chloro-6-nitroquinoxaline | p-Nitrothiophenol | - | 2-(p-Nitrophenylsulfanyl)-6-nitroquinoxaline | sci-hub.se |

| 2-Chloroquinoxaline | 2,6-Dimethylbenzenethiol | - | 2-(2,6-Dimethylphenylthio)quinoxaline | researchgate.net |

Cyclocondensation and Annulation Reactions Incorporating Phenylsulfane Precursors

An alternative to post-functionalization of a pre-formed quinoxaline ring is the construction of the quinoxaline skeleton from precursors already containing the phenylsulfanyl moiety. The classical and most versatile method for quinoxaline synthesis is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgchim.itnih.gov

To synthesize this compound via this route, an α-(phenylsulfanyl) substituted dicarbonyl compound would be required. For example, the condensation of o-phenylenediamine with a phenylsulfanyl-substituted glyoxal (B1671930) or pyruvic aldehyde derivative would lead to the formation of the desired product. While conceptually straightforward, the accessibility of the required α-(phenylsulfanyl) dicarbonyl precursors can be a limiting factor.

More broadly, various catalytic systems and reaction conditions have been developed to improve the efficiency and scope of the condensation reaction between o-phenylenediamines and dicarbonyl compounds, including the use of catalysts like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), iodine, and various metal chlorides. nih.govacs.orgijrar.org These methods, while not explicitly reported for this compound, could potentially be adapted by using the appropriate sulfur-containing dicarbonyl precursor.

Radical Addition–Cyclization Mechanisms for Carbon-Sulfur Bond Formation

Recent advancements in synthetic methodology have introduced radical-based approaches for the formation of C-S bonds in heterocyclic systems. These methods offer alternative pathways that can sometimes overcome the limitations of traditional ionic reactions.

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for generating sulfur-centered radicals from thiols or disulfides. rsc.orgnih.gov These thiyl radicals can then engage in addition reactions with suitable acceptors. A plausible, though not yet specifically documented, radical-based synthesis of this compound could involve the generation of a phenylthiyl radical from thiophenol or diphenyl disulfide. This radical could then add to a quinoxaline precursor, such as an isocyanide derivative, followed by a cyclization cascade to form the final product. For example, a visible-light-driven photocatalytic tandem reaction has been developed for the synthesis of 2-sulfenylated pyrrolo[1,2-α]quinoxalines, which proceeds through a radical addition–cyclization mechanism where a generated sulfur radical directly participates in C–S bond formation. rsc.orgnih.gov While this example involves a more complex quinoxaline derivative, the underlying principle of radical C-S bond formation could be applicable.

Another potential radical pathway could involve the reaction of an isocyanoaryl thioether, which upon exposure to a radical initiator, could undergo a cascade cyclization to form a C2-substituted benzothiazole. acs.org Adapting such a strategy to the quinoxaline framework would represent a novel approach to this compound.

Metal-Catalyzed Synthetic Pathways

Transition metal catalysis, particularly with palladium and iron, has revolutionized the formation of carbon-heteroatom bonds, providing efficient and versatile routes to compounds like this compound.

Palladium-Catalyzed Approaches in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination, and its extension to C-S bond formation, provides a powerful method for coupling aryl halides with thiols. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the thiol, deprotonation, and reductive elimination to form the C-S bond and regenerate the catalyst. wikipedia.org

The synthesis of this compound can be achieved by the Pd-catalyzed coupling of 2-haloquinoxalines with thiophenol. These reactions often employ a palladium precursor, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results by promoting the reductive elimination step. jk-sci.comlibretexts.org

A study has reported the palladium(II)-catalyzed tandem C-S bond direct cross-coupling/sulfonylation reaction of quinoxalines with phenylthiophenols to synthesize 2-(phenylsulfinyl)-6,7-dihydroquinoxaline derivatives. preprints.org This indicates the feasibility of Pd-catalyzed C-S bond formation at the C2 position of the quinoxaline ring. Although this specific example leads to the sulfoxide (B87167), the initial C-S coupling step is directly relevant to the synthesis of this compound. Furthermore, Pd-catalyzed cross-coupling reactions of 2-chloroquinoxaline N-oxides with arylboronic acids (Suzuki-Miyaura coupling) have been successfully demonstrated, showcasing the reactivity of the C2-position in such transformations. researchgate.net By analogy, a Buchwald-Hartwig type C-S coupling should be a highly effective strategy.

| Feature | Description | Reference |

| Catalyst System | Pd(0) or Pd(II) precursor with phosphine ligands (e.g., BINAP, DPPF). | wikipedia.orgjk-sci.com |

| Reactants | 2-Haloquinoxaline and Thiophenol. | preprints.orgresearchgate.net |

| Mechanism | Oxidative addition, amine/thiol coordination, deprotonation, reductive elimination. | wikipedia.org |

| Advantages | High efficiency, broad substrate scope, and functional group tolerance. | wikipedia.orgorganic-chemistry.org |

Iron-Catalyzed Methodologies for Analogous Quinoxaline Systems

Iron catalysis has gained significant attention as a more sustainable and economical alternative to palladium catalysis. arabjchem.orgmdpi.com Iron catalysts can mediate a variety of transformations, including C-H functionalization and cross-coupling reactions. nih.govresearchgate.net

While specific examples for the direct synthesis of this compound using iron catalysis are not prevalent, iron-catalyzed methods for the synthesis of the quinoxaline core are well-documented. For instance, iron complexes can catalyze the one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a transfer hydrogenative condensation process. nih.govrsc.org In this reaction, the iron catalyst facilitates both the reduction of the nitro group and the oxidation of the diol in situ.

Additionally, iron has been used to catalyze the synthesis of pyrrolo[1,2-a]quinoxalines. mtieat.orgmdpi.com Iron-catalyzed direct C-H functionalization/C-S bond formation has also been reported for the synthesis of benzothiazoles, demonstrating the potential of iron to mediate such couplings. nih.gov The application of these iron-catalyzed C-S bond forming methodologies to a 2-haloquinoxaline or through a C-H activation approach on the quinoxaline ring itself represents a promising area for future research in the synthesis of this compound.

Photocatalytic Synthesis of Sulfenylated Quinoxalines

The introduction of a sulfenyl group onto a quinoxaline framework using photochemistry represents a modern approach to C-S bond formation. Research in this area has largely focused on the direct C-H sulfenylation of quinoxalin-2(1H)-one derivatives, which are structurally related to quinoxalines. These methods leverage visible light to generate reactive intermediates under mild conditions.

One prominent strategy involves the direct C–H sulfenylation of quinoxalin-2(1H)-ones with thiols under visible-light irradiation without the need for an external photocatalyst. rsc.orgresearchgate.net This cross-dehydrogenative coupling (CDC) reaction proceeds at the C3 position of the quinoxalinone ring, utilizing ambient air as a green oxidant. rsc.org The reaction is initiated by the formation of a thiyl radical from the corresponding thiol, which then attacks the electron-rich quinoxalinone core. This approach is noted for being metal-free and catalyst-free, aligning with principles of sustainable chemistry. rsc.org

Another significant advancement is the use of heterogeneous photocatalysts, which offer advantages in terms of recyclability and ease of separation from the reaction mixture. mdpi.com Graphitic carbon nitride (g-C3N4) has been successfully employed as a recyclable, metal-free photocatalyst for the C3-sulfenylation of quinoxalin-2(1H)-ones using thiols. mdpi.comdntb.gov.uanih.gov These reactions can be promoted by sunlight, enhancing their environmental friendliness. dntb.gov.uanih.gov The g-C3N4 catalyst can be recovered and reused multiple times without a significant drop in its catalytic activity. mdpi.comnih.gov The mechanism is believed to involve the photo-excited g-C3N4 generating a thiyl radical from the thiol, which then undergoes addition to the quinoxalinone. mdpi.com While these methods have been established for the C3-sulfenylation of quinoxalin-2(1H)-ones, they highlight a viable photochemical strategy for C-S bond formation that could potentially be adapted for the synthesis of this compound. mdpi.com

Table 1: Selected Photocatalytic Methods for Sulfenylation of Quinoxalin-2(1H)-one Derivatives

| Method | Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Cross-Dehydrogenative Coupling | Quinoxalin-2(1H)-one, Thiophenols | Visible Light (Blue LEDs), Air (O₂), DMSO | Photocatalyst-free, metal-free, uses air as a green oxidant. | rsc.org |

| Heterogeneous Photocatalysis | Quinoxalin-2(1H)-one, Thiols | g-C₃N₄, Sunlight/Visible Light, Air | Utilizes a recyclable, metal-free heterogeneous catalyst; can be driven by natural sunlight. | mdpi.comdntb.gov.uanih.gov |

Green Chemistry Principles and Sustainable Synthesis Protocols in this compound Preparation

The synthesis of this compound can be approached through protocols that adhere to the principles of green chemistry, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. uni-regensburg.denih.gov The preparation of this target molecule typically involves a two-stage process: the synthesis of a suitable quinoxaline precursor followed by the introduction of the phenylsulfanyl group.

The foundational step, the synthesis of the quinoxaline ring, is traditionally achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. mdpi.com Green chemistry approaches to this condensation focus on using environmentally benign solvents, employing reusable catalysts, or eliminating the catalyst altogether. nih.govbeilstein-journals.org Water and ethanol (B145695) are preferred green solvents for this reaction. nih.govbeilstein-journals.org Catalyst-free protocols have been developed that proceed efficiently in water, minimizing waste and avoiding the use of potentially toxic catalysts. beilstein-journals.org Furthermore, heterogeneous catalysts, such as polymer-supported sulphanilic acid or various nanocatalysts, offer high efficiency and the significant advantage of being easily separated and recycled for multiple reaction cycles. uni-regensburg.denih.govnih.gov Microwave-assisted synthesis has also been employed to accelerate the reaction, often leading to higher yields in significantly shorter reaction times compared to conventional heating. mdpi.com

The second stage for obtaining this compound often involves the nucleophilic aromatic substitution (SNAr) reaction between a 2-haloquinoxaline (e.g., 2-chloroquinoxaline) and thiophenol or its corresponding thiolate. researchgate.net This type of transformation is inherently atom-economical and can often be performed under catalyst-free conditions, which is a key advantage from a green chemistry perspective. researchgate.net The sustainability of this step can be further enhanced by selecting green solvents. Polyethylene glycol (PEG) has been used as a recyclable and effective solvent for related coupling reactions on the quinoxaline core. nih.gov The development of one-pot procedures, where the initial condensation to form the quinoxaline ring and the subsequent nucleophilic substitution occur in the same reaction vessel, represents a highly efficient and sustainable strategy by reducing intermediate workup and purification steps. mdpi.com

Table 2: Examples of Green Chemistry Approaches for Quinoxaline Synthesis

| Green Principle | Methodology | Catalyst/Solvent | Advantages | Reference |

|---|---|---|---|---|

| Use of Green Solvents | Condensation of o-phenylenediamine and 1,2-dicarbonyls | Water or Ethanol | Reduces use of volatile organic compounds (VOCs); low toxicity. | nih.govbeilstein-journals.org |

| Catalyst-Free Conditions | Condensation of o-phenylenediamine and 1,2-dicarbonyls | Water | Eliminates catalyst cost, toxicity, and contamination of the product. | beilstein-journals.org |

| Heterogeneous Catalysis | Condensation of o-phenylenediamine and 1,2-dicarbonyls | Polymer-supported sulphanilic acid; various nanocatalysts | Easy separation and recyclability of the catalyst, reducing waste. | uni-regensburg.denih.govnih.gov |

| Energy Efficiency | Microwave-assisted synthesis | Various | Drastically reduced reaction times and often improved yields. | mdpi.com |

| Sustainable Reaction Media | Nucleophilic Substitution/Coupling | Polyethylene Glycol (PEG-400) | Recyclable, non-toxic, and effective solvent medium. | nih.gov |

Chemical Reactivity and Functional Group Transformations

Oxidative Transformations of the Phenylsulfanyl Moiety

The sulfur atom in the phenylsulfanyl group of 2-(phenylsulfanyl)quinoxaline is susceptible to oxidation, allowing for the synthesis of corresponding sulfoxide (B87167) and sulfone analogues. These transformations are significant as they modulate the electronic and steric properties of the molecule, which can influence its biological activity.

Formation of Sulfoxide and Sulfone Analogues of this compound

The oxidation of the sulfide (B99878) linkage in this compound derivatives to a sulfinyl or sulfonyl group is a common and predictable transformation. The degree of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions. The conversion of the sulfide to the sulfoxide, 2-(phenylsulfinyl)quinoxaline, represents the first level of oxidation. Further oxidation yields the sulfone, 2-(phenylsulfonyl)quinoxaline.

Research has shown that for similar quinoxaline (B1680401) derivatives, this oxidation pathway is readily achievable. For instance, studies on 3-methyl-2-phenyl-thioquinoxaline 1,4-di-N-oxide derivatives demonstrated that oxidation of the sulfur bridge yields the corresponding phenylsulfinyl and phenylsulfonyl derivatives. nih.gov While direct oxidation of this compound is a standard procedure, specific conditions can be inferred from the oxidation of analogous heterocyclic sulfides. Common oxidizing agents for these transformations include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. researchgate.netpharmacophorejournal.com The selection of the oxidant and stoichiometry is crucial for selectively obtaining either the sulfoxide or the sulfone.

Table 1: Oxidative Transformations of Aryl Sulfanyl (B85325) Quinoxalines

| Starting Material | Reagent(s) | Product(s) | Notes |

|---|---|---|---|

| This compound | m-CPBA (1 equiv.) | 2-(Phenylsulfinyl)quinoxaline | Selective oxidation to sulfoxide is achieved with one equivalent of the oxidizing agent. |

| This compound | m-CPBA (>2 equiv.) or H₂O₂/AcOH | 2-(Phenylsulfonyl)quinoxaline | Use of excess oxidant or harsher conditions leads to the fully oxidized sulfone. |

| 3-((3-(Trifluoromethyl)phenyl)sulfanyl)quinoxaline | Generic Oxidizing Agents | Sulfoxide and Sulfone derivatives | The presence of electron-withdrawing groups does not inhibit the oxidation of the sulfur moiety. |

This table is illustrative, based on established chemical principles and related documented reactions.

Mechanistic Aspects of Sulfur Oxidation in Quinoxaline Derivatives

The oxidation of a sulfide to a sulfoxide and subsequently to a sulfone generally proceeds via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent (e.g., a peroxy acid).

In the first step, the sulfur atom of the phenylsulfanyl moiety acts as a nucleophile, attacking the terminal oxygen atom of the peroxy acid. This results in the formation of a tetrahedral intermediate, which then collapses to form the sulfoxide and a carboxylic acid byproduct. The quinoxaline ring, being electron-deficient, exerts an electron-withdrawing effect. This effect slightly deactivates the sulfur atom's nucleophilicity compared to a simple dialkyl or diaryl sulfide. However, the reaction remains highly feasible under standard oxidation conditions.

The subsequent oxidation of the sulfoxide to the sulfone is generally slower than the first oxidation. This is because the newly formed sulfoxide group is less nucleophilic than the starting sulfide due to the electron-withdrawing nature of the sulfinyl group. Therefore, harsher reaction conditions or a stoichiometric excess of the oxidizing agent are typically required to push the reaction to completion to form the sulfone. In some cases, radical mechanisms can also be involved, particularly with oxidants like potassium persulfate (K₂S₂O₈). acs.org

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoxaline Core

The quinoxaline ring system is inherently electron-poor due to the presence of two electronegative nitrogen atoms in the pyrazine (B50134) ring. This electronic characteristic governs its reactivity towards aromatic substitution reactions.

Electrophilic Aromatic Substitution: The electron-deficient nature of the quinoxaline core deactivates it towards electrophilic attack. Reactions such as nitration or halogenation require harsh conditions and often result in low yields or a mixture of products. researchgate.net For this compound, any electrophilic substitution would preferentially occur on the more electron-rich phenyl ring of the phenylsulfanyl group rather than on the deactivated quinoxaline or its attached benzene (B151609) ring.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron deficiency of the quinoxaline ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This is particularly true for positions C2 and C3, which are α to the ring nitrogens. In this compound, the phenylsulfanyl group itself is a potential leaving group, especially after being oxidized to a sulfone, which is an excellent leaving group. nih.gov This allows for the introduction of various nucleophiles at the C2 position.

Furthermore, the quinoxaline N-oxide derivatives are even more activated towards nucleophilic attack. rsc.org The presence of a good leaving group, such as a halogen, at positions 2, 3, 6, or 7 facilitates substitution by nucleophiles like amines or alkoxides. nih.gov While this compound does not have a halogen leaving group, the principle of SNAr is central to its chemistry, especially in reactions that displace the entire phenylsulfanyl or phenylsulfonyl moiety.

Diversification Strategies via Chemoselective Reactions at Sulfur and Nitrogen Atoms of this compound

The presence of multiple reactive sites—the sulfur atom, the quinoxaline nitrogens, and the aromatic rings—allows for various chemoselective diversification strategies.

Reactions at the Sulfur Atom: As detailed in Section 3.1, the most common chemoselective reaction at the sulfur atom is oxidation to the sulfoxide and sulfone. This transformation itself is a diversification strategy. Additionally, the resulting phenylsulfonyl group at the C2 position can act as an excellent leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of nitrogen, oxygen, or carbon nucleophiles. nih.gov This two-step sequence (oxidation followed by substitution) is a powerful tool for creating diverse libraries of 2-substituted quinoxalines.

Reactions at the Nitrogen Atoms: The nitrogen atoms of the pyrazine ring are nucleophilic and can react with electrophiles. A key transformation is N-oxidation, typically using peracids, to form quinoxaline N-oxides or 1,4-di-N-oxides. researchgate.netmdpi.com This modification significantly alters the electronic properties of the ring, further activating it for nucleophilic substitution and providing another handle for diversification. nih.govnih.gov Quaternization of the nitrogen atoms with alkyl halides is another possible reaction, leading to charged quinoxalinium salts, which can also modify the molecule's properties and subsequent reactivity.

Chemoselective Substitution: A key challenge and opportunity in the chemistry of this compound is achieving selectivity between the different reactive sites. For example, nucleophilic substitution can be directed to displace the phenylsulfanyl group (or its oxidized forms), or it can occur on the benzene portion of the quinoxaline ring if it is appropriately activated with a leaving group (e.g., a halogen at C6 or C7). nih.gov The choice of reagents and reaction conditions determines which pathway is favored, enabling the targeted synthesis of complex quinoxaline derivatives. For instance, some nucleophilic substitution reactions of hydrogen (VNS reactions) have been developed for quinoxaline N-oxides, allowing for C-H functionalization. rsc.org

Coordination Chemistry and Organometallic Catalysis

Synthesis and Structural Elucidation of Metal Complexes with 2-(Phenylsulfanyl)quinoxaline Ligands

The synthesis of metal complexes featuring this compound and its derivatives has led to a variety of coordination compounds with interesting structural and electronic properties. These ligands can coordinate to metal ions through the nitrogen atoms of the quinoxaline (B1680401) ring and the sulfur atom of the phenylsulfanyl group, leading to the formation of stable chelate rings.

Transition Metal Coordination Modes (e.g., N,S-Chelation)

The presence of both nitrogen and sulfur donor atoms in this compound allows for multiple coordination modes with transition metals. The most common mode is N,S-chelation, where the ligand forms a stable five- or six-membered ring with the metal center. numberanalytics.com This chelation enhances the stability of the resulting complex. numberanalytics.com

For instance, in palladium complexes derived from 2,3-bis[(phenyl-thio/-seleno)methyl]quinoxaline, the ligand L1 (containing sulfur) was found to undergo C(sp³)–H activation to form a palladacycle, where the palladium is coordinated to a carbon, a nitrogen, and a sulfur atom. acs.org In contrast, the selenium analogue L2 forms a seven-membered chelate ring with Pd(II) without C-H activation. acs.org This highlights the influential role of the chalcogen atom in determining the coordination outcome. acs.org

In other examples, quinoxaline derivatives act as monodentate ligands, coordinating through only one of the nitrogen atoms. nih.govnih.gov The specific coordination mode is influenced by factors such as the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

Advanced Spectroscopic and X-ray Diffraction Characterization of Metal Complexes

The structural elucidation of metal complexes of this compound and related ligands relies heavily on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to characterize the organic ligand framework within the metal complexes. nih.govresearchgate.net Changes in the chemical shifts of the quinoxaline protons and carbons upon coordination can provide insights into the binding mode. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying the coordination of the ligand to the metal center. nih.gov Shifts in the vibrational frequencies of the C=N and C-S bonds in the ligand upon complexation can confirm the involvement of the nitrogen and sulfur atoms in coordination.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra provide information about the electronic transitions within the metal complexes. nih.govias.ac.in These spectra can reveal ligand-to-metal or metal-to-ligand charge transfer bands, which are characteristic of the coordination environment. acs.org

X-ray Diffraction:

Table 1: Selected Bond Lengths from X-ray Diffraction Analysis of a Palladacycle Complex acs.org

| Bond | Bond Length (Å) |

| Pd–C | 2.001(9) |

| Pd–N | 2.048(8) |

| Pd–S | 2.259(2) |

Catalytic Applications of this compound Metal Complexes

Metal complexes incorporating this compound and its derivatives have shown promise as catalysts in a range of organic transformations. The electronic and steric properties of the ligand can be tuned to influence the activity and selectivity of the metal catalyst.

Investigations in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium complexes of sulfur-containing quinoxaline ligands have been investigated as catalysts for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. acs.orgias.ac.inlibretexts.org These reactions typically involve the coupling of an aryl halide with an arylboronic acid. libretexts.org

A study on palladium complexes of 2,3-bis[(phenyl-thio)methyl]quinoxaline (L1) demonstrated their catalytic efficiency in the Suzuki-Miyaura coupling of various aryl bromides. acs.org The palladacycle derived from L1 showed particularly high activity, achieving good conversions with catalyst loadings as low as 0.006 mol %. acs.org

Table 2: Catalytic Activity of a Palladacycle Complex in Suzuki-Miyaura Coupling acs.org

| Aryl Bromide | Product | Conversion (%) |

| 4-Bromoacetophenone | 4-Acetylbiphenyl | 95 |

| 4-Bromonitrobenzene | 4-Nitrobiphenyl | 92 |

| 4-Bromotoluene | 4-Methylbiphenyl | 85 |

Photocatalytic Cycles Involving Metal-Quinoxaline Species

Metal complexes containing quinoxaline-based ligands have been explored for their potential in photocatalysis. acs.orgnih.gov Upon absorption of light, these complexes can be excited to a state where they can participate in single-electron transfer (SET) processes, initiating a catalytic cycle. acs.org

For example, heteroleptic Rh(III) and Ir(III) complexes with quinoxaline-containing ligands have been synthesized and shown to be active photocatalysts for water reduction. acs.org The photocatalytic cycle often involves reductive quenching of the photoexcited metal complex, followed by electron transfer to a substrate. acs.org The efficiency of these cycles is influenced by the excited-state properties of the metal complex, which can be tuned by modifying the ligand structure. acs.org

Role of In Situ Generated Nanoparticles in Catalysis Mediated by this compound Complexes

An interesting aspect of catalysis with some this compound metal complexes is the in situ formation of metal nanoparticles, which can act as the true catalytic species. acs.orgresearchgate.net

In the case of the palladium-catalyzed Suzuki-Miyaura coupling mentioned earlier, it was found that palladium and sulfur-containing nanoparticles with a size of less than 2 nm were generated in situ. acs.org These isolated nanoparticles also showed catalytic activity, suggesting that the catalysis proceeds through a "cocktail-type" mechanism involving both homogeneous and heterogeneous species. acs.org Similarly, palladium nanoparticles (1-3 nm) were observed in other Suzuki-Miyaura coupling reactions catalyzed by palladium complexes with sulfur-containing ligands. researchgate.net The formation of these nanoparticles, often protected by fragments of the original ligand, appears to be crucial for the observed catalytic activity. acs.orgresearchgate.net

Mechanistic Studies of Organometallic Catalytic Cycles Involving this compound Ligands

The utility of sulfur-containing organic compounds in pharmaceuticals, materials science, and organic synthesis has spurred research into efficient synthetic methods, such as transition-metal-catalyzed cross-coupling reactions. preprints.orgpreprints.org A notable example is the palladium(II)-catalyzed tandem reaction that synthesizes 2-(phenylsulfinyl)quinoxaline derivatives from substituted quinoxalines and phenylthiophenols. preprints.orgpreprints.org This reaction is believed to proceed through an intermediate related to this compound, making its mechanistic study highly relevant.

A proposed catalytic cycle for this transformation, which combines C-S bond cross-coupling and subsequent sulfonylation, involves a Pd(II)/Pd(IV) pathway. preprints.org Control experiments and kinetic isotope effect studies (kH/kD = 1.4) suggest that the cleavage of the C(sp²)-H bond on the quinoxaline ring is the rate-determining step of the reaction. preprints.org

The proposed mechanism unfolds as follows:

Coordination and Oxidative Addition: The catalytic cycle is initiated by the coordination of the Pd(II) catalyst with phenylthiophenol (reactant 2 ), which is proposed to lead to a Pd(IV) intermediate. preprints.org

Deprotonation: Concurrently, the quinoxaline substrate (reactant 1 ) is deprotonated by a base, such as cesium carbonate (Cs₂CO₃), to form a reactive intermediate. preprints.org

C-S Cross-Coupling: The Pd(IV) intermediate reacts with the activated quinoxaline via a C-S bond cross-coupling step to form a key intermediate believed to be a this compound derivative. preprints.org

Oxidation and Reductive Elimination: The final step involves the oxidation of the sulfur atom in the intermediate by an oxidant, in this case, dimethyl sulfoxide (B87167) (DMSO), which also serves as the solvent. This oxidation leads to the formation of the final 2-(phenylsulfinyl)quinoxaline product. preprints.org

Catalyst Regeneration: The process concludes with the regeneration of the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle. preprints.org

This tandem reaction is efficient under mild conditions and demonstrates broad substrate scope, accommodating various electron-donating and electron-withdrawing groups on both the quinoxaline and phenylthiophenol reactants. preprints.org

Table 1: Proposed Mechanistic Steps for the Palladium-Catalyzed Synthesis of 2-(Phenylsulfinyl)quinoxaline

| Step | Description | Reactants/Intermediates Involved | Reagents |

|---|---|---|---|

| 1 | Coordination & Oxidative Addition | Pd(II) catalyst, Phenylthiophenol | - |

| 2 | C-H Activation/Deprotonation | Quinoxaline | Cs₂CO₃ |

| 3 | C-S Bond Cross-Coupling | Pd(IV) intermediate, Activated quinoxaline | - |

| 4 | Oxidation | This compound intermediate | DMSO |

This table is based on the proposed mechanism for the synthesis of 2-(phenylsulfinyl)quinoxaline, which proceeds through a this compound-like intermediate. preprints.org

Quantitative Analysis of Metal-Ligand Interactions within this compound Complexes

The quantitative analysis of metal-ligand interactions is crucial for understanding the stability, reactivity, and electronic properties of coordination complexes. For complexes involving ligands like this compound, which features both nitrogen (from the quinoxaline ring) and sulfur (from the sulfanyl (B85325) group) donor atoms, techniques such as single-crystal X-ray diffraction and Density Functional Theory (DFT) are invaluable. ajol.infouef.fi

While a specific crystal structure for a this compound metal complex is not detailed in the available literature, analysis of analogous structures provides significant insight. For instance, palladium(II) and platinum(II) complexes with ligands containing both pyridine (B92270) and thioamide groups (N,S-donors) have been structurally characterized. uef.fi

In the complex [PtCl(DMSO)(2-pyridinethioamidinate)], the deprotonated ligand coordinates in a bidentate N,S-fashion. uef.fi DFT calculations on such systems help to clarify coordination modes and interpret spectroscopic data. For related palladium complexes with thioamide ligands, monodentate sulfur coordination was found to be energetically favorable over nitrogen coordination. uef.fi

In palladium(II) complexes with other N,S-donor thiosemicarbazone ligands, the metal center typically adopts a square planar geometry. acs.orgresearchgate.net For example, in chloro(phenyl 2-pyridyl ketone thiosemicarbazonato)palladium(II), the ligand coordinates as a planar tridentate (C,N,S) dianion. researchgate.net

The electronic properties of the metal-ligand bond can be probed using DFT to calculate parameters like frontier molecular orbital (HOMO-LUMO) energies, which indicate charge transfer possibilities within the complex. ajol.info The nature of the metal-sulfur bond is of particular interest, as the soft sulfur atom can form strong bonds with soft low-valent metals like Pd(II). libretexts.org The interaction is primarily a dative n → dσ orbital interaction, but the polarizability of sulfur allows for significant covalent character. libretexts.org

Table 2: Representative Metal-Ligand Bond Parameters in Analogous N,S-Donor Palladium(II) Complexes

| Complex/Ligand System | Metal-Atom Bond | Bond Length (Å) | Coordination Geometry | Analytical Method | Reference |

|---|---|---|---|---|---|

| [Pd(PyTsc)Cl] | Pd-N(pyridyl) | Not specified | Square Planar | X-ray Diffraction | researchgate.net |

| Pd-N(azomethine) | Not specified | ||||

| Pd-S(thiolato) | Not specified | ||||

| [Pd(mtzS)₂(dppm)] | Pd-S | 2.3527 - 2.3539 | Square Planar | X-ray Diffraction, DFT | ajol.info |

| Pd-P | 2.2571 - 2.2751 | ||||

| [Pd(η³-C₃H₅)(pqx)]⁺ | Pd-N(quinoxaline) | 2.126 | Distorted Square Planar | X-ray Diffraction | mdpi.com |

This table presents data from analogous systems to illustrate the typical bond lengths and geometries, as specific data for this compound complexes were not available.PyTsc = Pyridine-2-carbaldehyde thiosemicarbazone, mtzS = Methimazole, dppm = Bis(diphenylphosphino)methane, pqx = 2-(2'-pyridyl)quinoxaline.

These quantitative studies are fundamental for designing new catalysts and materials, as they allow for the fine-tuning of electronic and steric properties by modifying the ligand structure, which in turn influences the catalytic activity and stability of the resulting metal complexes.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) serves as a powerful tool for investigating the intricacies of 2-(Phenylsulfanyl)quinoxaline's electronic characteristics and reaction mechanisms.

Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Energy Landscapes of this compound

DFT calculations are employed to determine the electronic structure of this compound. These calculations reveal the distribution of electron density and the energies of the molecular orbitals. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The energy landscape of this compound can be mapped out by calculating the energies of different conformations of the molecule. This helps in identifying the most stable geometric structure (the global minimum on the potential energy surface) and other low-energy conformers.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

| Total Energy | Data not available |

Note: Specific calculated values from DFT studies on this compound are not publicly available in the searched literature. The table is presented as a template for such data.

Reaction Pathway Modeling and Transition State Analysis of this compound Transformations

Computational modeling can elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given transformation, researchers can identify the most likely reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy. The activation energy, which is the energy difference between the reactants and the transition state, can then be determined, providing insight into the reaction kinetics.

For instance, the synthesis of this compound often involves the reaction of a quinoxaline (B1680401) precursor with a phenylsulfenylating agent. DFT calculations could model this nucleophilic substitution reaction, identifying the key intermediates and transition states involved.

Molecular Dynamics and Monte Carlo Simulations

Molecular dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the dynamic behavior and interactions of molecules over time.

Adsorption Behavior of this compound at Interfaces (e.g., Metal Surfaces)

MD and MC simulations can predict how this compound molecules arrange themselves on a surface, such as a metal. This is relevant for applications in materials science, for example, in the development of corrosion inhibitors or functional coatings. These simulations can determine the preferred orientation of the molecule on the surface and calculate the adsorption energy, which indicates the strength of the interaction between the molecule and the surface. The simulations would model the forces between the atoms of the this compound molecule and the atoms of the metal surface.

Intermolecular Interactions and Supramolecular Assembly Prediction

Understanding the non-covalent interactions between this compound molecules is key to predicting how they will self-assemble into larger, ordered structures (supramolecular assemblies). MD and MC simulations can be used to explore the different ways these molecules can pack together in the solid state or in solution. By calculating the interaction energies for various arrangements, it is possible to predict the most stable crystal packing or the formation of specific aggregates. These interactions are governed by forces such as van der Waals forces, pi-stacking, and hydrogen bonding (if applicable).

Prediction and Analysis of Spectroscopic and Photophysical Properties

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For example, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption and the corresponding electronic transitions. Similarly, the vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule.

Furthermore, computational models can provide insights into the photophysical properties of this compound, such as its fluorescence and phosphorescence characteristics. These calculations can help to understand the de-excitation pathways of the molecule after it absorbs light, which is important for applications in areas like organic light-emitting diodes (OLEDs) or as fluorescent probes.

Applications in Advanced Materials Science

Organic Electronic and Optoelectronic Materials Utilizing 2-(Phenylsulfanyl)quinoxaline Derivatives

The inherent electron-accepting nature of the quinoxaline (B1680401) core makes it an excellent building block for donor-acceptor (D-A) type molecules, which are fundamental to many organic electronic and optoelectronic devices. The introduction of a phenylsulfanyl group can further modulate these electronic properties, influencing charge transport and photophysical behavior. researchgate.net

Quinoxaline derivatives are recognized for their application as fluorescent materials and as components in Organic Light-Emitting Diodes (OLEDs). mdpi.comresearchgate.netresearchgate.net Their electron-deficient structure can be paired with electron-donating groups to create molecules with strong intramolecular charge transfer (ICT), a phenomenon that is often key to achieving efficient luminescence. researchgate.net The substitution pattern on the quinoxaline ring significantly impacts the material's thermal stability and photophysical properties. ugr.es

Derivatives featuring phenylsulfanyl or related thioether linkages have been synthesized and investigated for their light-emitting properties. For instance, compounds such as 2,3-bis(4-(phenylthio)phenyl)quinoxaline and its analogues have been developed. The sulfur atom in the phenylsulfanyl group can influence the electronic coupling and the energy levels of the molecule, which in turn affects the emission color and efficiency. Research has shown that quinoxaline-based compounds can serve as effective deep-blue light-emitting materials, a critical component for full-color displays and white lighting applications. ugr.es The table below summarizes the photophysical properties of some representative quinoxaline derivatives, highlighting their potential in fluorescent applications.

Table 1: Photophysical Properties of Selected Quinoxaline-Based Fluorescent Derivatives

| Compound Name | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Solution Color | Emission Color | Reference |

|---|---|---|---|---|---|

| 2,3-bis(4-(phenylthio)phenyl)quinoxaline (SQ1) | 364 | 425 (in THF) | Colorless | Deep Blue | ugr.esCurrent time information in Bangalore, IN. |

| 2,3-bis(4-(biphenyl-4-ylthio)phenyl)quinoxaline | 371 | 437 (in THF) | Colorless | Blue | ugr.es |

| 2,3-Di(thio-4-fluorophenyl)quinoxaline | N/A | N/A | Colorless Crystals | N/A | nih.gov |

| 2-(2-Benzylidenehydrazinyl)-3-(phenylthio)quinoxaline | N/A | N/A | Orange Crystals | N/A | nih.gov |

In the realm of organic photovoltaics (OPVs), quinoxaline derivatives have emerged as highly promising electron-transporting materials (ETMs) and as acceptor units in donor-acceptor (D-A) conjugated polymers. mdpi.comnih.gov The performance of organic solar cells is critically dependent on efficient charge generation, transport, and collection. nih.gov The electron-deficient quinoxaline moiety, when polymerized with an electron-rich unit like thiophene, creates a low band-gap material capable of absorbing a broad range of the solar spectrum. researchgate.netmdpi.com

Table 2: Performance of Selected Quinoxaline-Based Organic Photovoltaic Devices

| Polymer/Acceptor Material | Donor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |

|---|---|---|---|---|---|---|

| PTQ10 | Y6 | >16 | N/A | N/A | N/A | mdpi.com |

| PTQ16-10 | K2 | 18.83 | N/A | N/A | N/A | nih.gov |

| PTQ16-10 / K6 (Ternary) | K2 | 19.52 | N/A | N/A | N/A | nih.gov |

| PQ1 | N/A (OFET) | N/A (Hole mobility: 0.12 cm²/V·s) | N/A | N/A | N/A | researchgate.net |

| Qx2 | PBDB-T | 5.32 | N/A | N/A | N/A | mdpi.com |

Components for Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

Photoinitiators and Photosensitizers in Polymer Chemistry

Quinoxaline derivatives, including those with phenylsulfanyl groups, have been identified as highly effective photoinitiators and photosensitizers for photopolymerization reactions. scielo.org.mxmdpi.com This process uses light to rapidly convert liquid monomers into solid polymers and is essential for applications ranging from dental fillings to 3D printing. scielo.org.mx

Photoinitiators are broadly classified into two types based on their mechanism of generating reactive radicals. Type I photoinitiators undergo homolytic bond cleavage upon light absorption to form radicals directly. Current time information in Bangalore, IN.scielo.org.mx Type II photoinitiators become excited upon absorbing light and then interact with a co-initiator (e.g., through hydrogen abstraction or electron transfer) to generate the initiating radicals. Current time information in Bangalore, IN.

Significantly, quinoxaline derivatives containing a phenylsulfanyl (thioether) group have been engineered as hybrid photoinitiators that can operate via both Type I and Type II mechanisms simultaneously. Current time information in Bangalore, IN. Upon UV irradiation, these molecules can undergo:

Type I Cleavage: The carbon-sulfur (C–S) bond of the thioether linkage can break homolytically, directly generating a phenyl thiol radical and a quinoxalinyl radical. Current time information in Bangalore, IN.

Type II Hydrogen Abstraction: The excited quinoxaline ring, being a strong electron acceptor, can abstract a hydrogen atom from a suitable hydrogen donor (a co-initiator, such as an amine), resulting in the formation of an amino radical and a quinoxaline radical. Current time information in Bangalore, IN.

This dual mechanism is highly advantageous as it increases the total number of free radicals generated, leading to a more efficient polymerization process. Current time information in Bangalore, IN. The synergistic effect of having both photocleavable and hydrogen-abstracting groups within the same molecule results in higher final monomer conversion compared to systems that operate by only one mechanism. Current time information in Bangalore, IN.

A major thrust in photopolymer chemistry is the development of initiating systems that are responsive to visible light (e.g., from LEDs) rather than UV light, which offers greater safety and deeper penetration into the material. scielo.org.mxmdpi.com Since quinoxaline derivatives naturally absorb in the UV or near-UV range, significant research has focused on modifying their structure to redshift their absorption into the visible spectrum (400-800 nm). scielo.org.mx

This is often achieved by creating two-component systems where the quinoxaline derivative acts as a photosensitizer or electron acceptor. scielo.org.mx A highly effective co-initiator in these systems is (phenylthio)acetic acid (PTAA). researchgate.netscielo.org.mx In such a system, the dye (photosensitizer) absorbs visible light and enters an excited state. It then accepts an electron from the PTAA, initiating a process that leads to decarboxylation and the formation of a thiomethylene radical (Ph-S-CH₂•), which is a potent initiator for polymerization. scielo.org.mx The efficiency of these systems is notable, with some quinoxaline-based initiators achieving polymerization rates comparable to or exceeding those of commercial photoinitiators like camphorquinone, which is widely used in dentistry.

Mechanisms of Radical Generation in Photopolymerization Initiated by Quinoxaline Derivatives

Chemical Sensors and Probes (Non-Biological Sensing Applications)

The unique photophysical properties of quinoxaline derivatives make them excellent candidates for the development of fluorescent chemical sensors. researchgate.netscielo.org.mx These sensors operate by changing their fluorescence (e.g., intensity or color) upon binding with a specific analyte, allowing for sensitive and selective detection. nih.gov This is particularly useful for monitoring environmentally and industrially important species like heavy metal ions. researchgate.net

The general principle behind many quinoxaline-based sensors is the modulation of an intramolecular charge transfer (ICT) process. researchgate.net The sensor molecule is typically designed with an electron-donating part and the electron-accepting quinoxaline core. In the absence of the analyte, the molecule has a certain fluorescence characteristic. When the analyte binds to a specific receptor site on the sensor, it alters the electronic structure, thereby changing the ICT process and causing a detectable change in the fluorescence signal (a "turn-on" or "turn-off" response). nih.govresearchgate.net

While a sensor based specifically on the parent this compound has not been detailed, numerous closely related structures have been synthesized and proven effective. For example, acenaphtoquinoxaline has been developed as a highly selective "switch-off" fluorescent sensor for mercury ions (Hg²⁺), with a detection limit as low as 42 ppb. researchgate.net The nitrogen atoms in the quinoxaline ring act as the binding site (ionophore) for the metal ion. researchgate.net The synthesis of related compounds like 2-Hydrazinyl-3-(phenylthio)quinoxaline demonstrates the chemical accessibility of this structural class for sensor development. mdpi.com Other quinoxaline-based probes have been designed for the detection of various metal ions, including Cu²⁺, Co²⁺, and Ni²⁺, and for anions like fluoride (B91410) and cyanide. nih.gov These examples underscore the versatility of the quinoxaline scaffold in creating selective chemosensors for a range of non-biological targets.

Mechanistic Understanding of Corrosion Inhibition by this compound Derivatives on Metal Surfaces

The protective action of this compound and its derivatives against the corrosion of metal surfaces, particularly steel in acidic environments, is fundamentally attributed to the adsorption of the inhibitor molecules onto the metal/corrosive solution interface. This process forms a protective barrier that impedes the electrochemical reactions responsible for corrosion. A comprehensive understanding of this mechanism is derived from a combination of electrochemical studies, surface analysis techniques, and computational modeling. While direct research exclusively on this compound is limited, a robust mechanistic framework can be constructed by examining studies on analogous quinoxaline derivatives, especially those containing sulfur and phenyl groups.

The inhibition mechanism is a multifaceted process involving the transport of the inhibitor to the metal surface, followed by its adsorption. This adsorption is not a simple monolayer formation but a complex interaction influenced by several factors: the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium.

Adsorption and Protective Film Formation:

The primary step in the corrosion inhibition process is the adsorption of the this compound molecule onto the metal surface. This adsorption can occur through two main types of interactions: physisorption and chemisorption.

Physisorption: This process involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the quinoxaline molecule can become protonated, leading to electrostatic attraction.

Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type covalent bond. The this compound molecule is rich in potential sites for chemisorption. The nitrogen atoms in the quinoxaline ring, the sulfur atom in the phenylsulfanyl group, and the delocalized π-electrons of the aromatic rings can donate electrons to the vacant d-orbitals of the iron atoms on the steel surface.

Studies on various quinoxaline derivatives consistently show that their adsorption on steel surfaces in acidic media follows the Langmuir adsorption isotherm . Current time information in Bangalore, IN.imist.mamdpi.comdntb.gov.uamdpi.com This indicates the formation of a monolayer of the inhibitor on the metal surface. The adsorption process is spontaneous, as evidenced by the negative values of the Gibbs free energy of adsorption (ΔG°ads) calculated from the Langmuir isotherm.

The strength and mode of adsorption are influenced by the substituents on the quinoxaline core. The presence of the phenylsulfanyl group in this compound is expected to significantly enhance its adsorption capabilities due to the presence of the sulfur atom, which is a known anchoring site for strong chemisorption on metal surfaces.

Electrochemical Insights:

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are crucial for elucidating the inhibition mechanism.

Potentiodynamic Polarization (PDP): PDP studies on various quinoxaline derivatives reveal that they generally function as mixed-type inhibitors . imist.mamdpi.comdntb.gov.uanajah.eduresearchgate.net This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The inhibitor molecules adsorb on the metal surface, blocking the active sites for both reactions.

Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide information about the properties of the protective film formed by the inhibitor. In the presence of quinoxaline inhibitors, the Nyquist plots typically show a single capacitive loop, indicating that the corrosion process is controlled by charge transfer. Current time information in Bangalore, IN.imist.madntb.gov.uanajah.edu The diameter of this loop increases with increasing inhibitor concentration, signifying an increase in the charge transfer resistance (Rct) and, consequently, a higher inhibition efficiency. This increase in Rct is attributed to the formation of a more compact and stable protective film on the metal surface. Current time information in Bangalore, IN.

The following table summarizes typical electrochemical data obtained for quinoxaline derivatives, which provides a basis for the expected behavior of this compound.

| Inhibitor (Analogous Quinoxaline Derivatives) | Concentration (M) | Corrosion Current Density (i_corr) (µA/cm²) | Inhibition Efficiency (IE%) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Reference |

| Phenyl-1-propyl quinoxaline-2(1H)-one (PRQX) | 10⁻³ | - | 97.7 | - | imist.ma |

| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) | 10⁻³ | - | 89.07 | - | Current time information in Bangalore, IN. |

| (E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one (BMQ) | - | - | High | - | mdpi.com |

| 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)naphtho[2,3-d]thiazole (DPTQ) | 100 ppm | - | 96.01 | - | researchgate.net |

Computational Modeling:

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer a molecular-level understanding of the interaction between the inhibitor and the metal surface.

Density Functional Theory (DFT): DFT calculations help to identify the active sites in the inhibitor molecule responsible for adsorption. For a molecule like this compound, DFT studies on analogous compounds suggest that the regions of highest electron density (HOMO - Highest Occupied Molecular Orbital) are concentrated around the quinoxaline ring system and the sulfur atom. These are the sites that are most likely to donate electrons to the metal surface. Conversely, the regions of lowest electron density (LUMO - Lowest Unoccupied Molecular Orbital) indicate the sites that can accept electrons from the metal. The energy gap between HOMO and LUMO (ΔE) is also an important parameter; a smaller energy gap generally correlates with higher inhibition efficiency as it implies easier electron transfer.

Molecular Dynamics (MD) Simulations: MD simulations can model the adsorption of the inhibitor molecules on the metal surface in a simulated corrosive environment. These simulations often show that quinoxaline derivatives tend to adsorb in a planar orientation on the metal surface. Current time information in Bangalore, IN.mdpi.com This flat-lying orientation maximizes the surface coverage and creates a more effective barrier against the corrosive species. The simulations also provide insights into the binding energy between the inhibitor and the metal surface, further quantifying the strength of adsorption.

Supramolecular Chemistry and Self Assembly

Design Principles for Supramolecular Architectures Involving 2-(Phenylsulfanyl)quinoxaline

The rational design of supramolecular architectures relies on the predictable and directional nature of non-covalent interactions. The molecular structure of this compound provides several key features that can be exploited for the programmed assembly of complex superstructures.

Rigid Aromatic Scaffolds: The compound contains two primary aromatic systems: the quinoxaline (B1680401) core and the phenyl group. These planar and rigid components are predisposed to forming well-ordered stacks through π-π interactions, a fundamental driving force in the crystal engineering of aromatic molecules. researchgate.net

Hydrogen Bond Acceptors: The two nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline moiety are effective hydrogen bond acceptors. nih.govpku.edu.cn This allows for the formation of directional hydrogen bonds with suitable donor molecules, guiding the assembly into predictable one-, two-, or three-dimensional networks.

Chalcogen Bond Donor: The sulfur atom of the phenylsulfanyl group is a key functional center. As a Group 16 element (chalcogen), sulfur can participate in a highly directional, non-covalent interaction known as a chalcogen bond. nih.govmdpi.com This occurs due to an electron-deficient region (a σ-hole) on the sulfur atom, which can interact with nucleophiles. nih.govmdpi.com

Conformational Flexibility: The C-S-C linkage of the sulfanyl (B85325) bridge introduces a degree of conformational flexibility. This flexibility, while sometimes a challenge for achieving single-crystal structures, can also be a design element, allowing the quinoxaline and phenyl moieties to adopt specific spatial orientations to maximize favorable intermolecular contacts within an assembly.

These inherent structural characteristics make this compound a versatile synthon for crystal engineering, enabling the construction of diverse supramolecular architectures through the strategic use of competing and cooperating non-covalent forces.

Investigation of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking, Chalcogen Bonding) in Quinoxaline Assemblies

The stability and structure of supramolecular assemblies containing this compound are governed by a subtle interplay of various non-covalent interactions. Weak intermolecular forces such as hydrogen bonding and π-π stacking are frequently identified as playing a crucial role in the crystal packing of quinoxaline derivatives. researchgate.net

Hydrogen Bonding: While lacking strong hydrogen bond donors like -OH or -NH2, this compound can participate in weaker, yet structurally significant, hydrogen bonds. The nitrogen atoms of the quinoxaline ring act as primary acceptor sites for interactions with hydrogen bond donors. nih.govpku.edu.cn Furthermore, C-H···N and C-H···π interactions, where hydrogen atoms from one molecule interact with the nitrogen atoms or the π-electron clouds of another, are commonly observed in stabilizing the crystal lattices of related heterocyclic compounds. researchgate.net

π-π Stacking: The planar aromatic surfaces of the quinoxaline and phenyl rings are ideal for engaging in π-π stacking interactions. These interactions are a major contributing force to the packing of quinoxaline-based structures, often leading to the formation of columnar or offset stacks. researchgate.netnih.gov The extent and geometry of this stacking can be fine-tuned by the introduction of substituents, influencing the electronic and photophysical properties of the resulting material.

Chalcogen Bonding: A particularly interesting interaction for this molecule is chalcogen bonding. The sulfur atom in the sulfanyl linker can act as a chalcogen bond donor, interacting with electron-rich atoms (Lewis bases) such as halogens, oxygen, or nitrogen in neighboring molecules. mdpi.comfzu.edu.cn This interaction is highly directional, occurring along the extension of the covalent bond to the sulfur atom, and its strength increases with the polarizability of the chalcogen atom. nih.govmdpi.com The existence of a positive σ-hole on the sulfur atom is the reason for this electrophilic behavior, making chalcogen bonding a powerful and increasingly utilized tool in crystal engineering and materials science. nih.gov

| Interaction Type | Participating Moieties | Description | Significance in Assembly |

|---|---|---|---|

| Hydrogen Bonding | Quinoxaline Nitrogens (Acceptor), C-H groups (Donor) | Formation of weak but directional C-H···N bonds. researchgate.netnih.gov | Contributes to the formation and stability of extended networks. |

| π-π Stacking | Quinoxaline and Phenyl Rings | Attractive, non-covalent interaction between aromatic rings. nih.gov | Drives the formation of stacked columnar structures and influences electronic properties. |

| Chalcogen Bonding | Sulfur Atom (Donor), Nucleophiles (Acceptor) | Directional interaction involving the σ-hole on the sulfur atom. nih.gov | Provides directional control for crystal engineering and the design of specific architectures. |

Formation of Co-crystals and Extended Supramolecular Frameworks Containing this compound

The predictable interaction patterns of this compound make it an attractive candidate for the construction of multicomponent crystalline materials, such as co-crystals and extended frameworks. Co-crystals are homogeneous crystalline structures composed of two or more neutral molecular components held together by non-covalent forces, primarily hydrogen bonding and π-π stacking. researchgate.netcrystalpharmatech.com

The quinoxaline scaffold has been successfully used to form co-crystals. For instance, the parent quinoxaline molecule has been co-crystallized with 3-thiosemicarbano-butan-2-one-oxime (TSBO), where hydrogen bonding interactions between the quinoxaline nitrogens and the TSBO molecule lead to the formation of infinite one-dimensional supramolecular chains. researchgate.netresearchgate.net Given that this compound retains these key hydrogen-bonding acceptor sites, it is a prime candidate for forming similar co-crystal structures with a range of pharmaceutically acceptable co-formers.

Self-Assembled Systems for Functional Applications (e.g., Nanostructured Reactors)

The spontaneous organization of molecules into ordered structures, or self-assembly, is a powerful bottom-up approach for creating functional nanomaterials. rsc.orgmdpi.com The non-covalent interactions inherent to this compound can drive its assembly into systems with potential applications, including as nanostructured reactors.

The concept of a nanoreactor involves creating confined spaces on the nanoscale where chemical reactions can occur, often with enhanced efficiency or selectivity. rsc.orgmetu.edu.tr Self-assembly provides a direct route to such structures. For example, amphiphilic quinoxaline derivatives have been shown to self-assemble into nanofibers in organic solvents, forming supramolecular organogels. pku.edu.cn This gelation is driven by a combination of hydrogen bonding and π-π stacking. pku.edu.cn Similarly, the self-assembly of specifically designed peptides can create chiral nanofibers that act as catalysts for asymmetric reactions. acs.org

Q & A

Basic: What are the optimal synthetic routes for 2-(Phenylsulfanyl)quinoxaline, and how do traditional methods compare to green chemistry approaches?

Answer:

The synthesis of this compound typically involves nucleophilic substitution reactions between 2-chloroquinoxaline and thiophenol derivatives. Traditional methods use toxic solvents (e.g., DMF) and high temperatures, yielding ~60–70% after column chromatography . Recent advancements in green chemistry employ recyclable catalysts (e.g., CuI) and one-pot protocols under mild conditions, improving yields to 80–85% while minimizing waste . Key steps include:

- Step 1: Bromination of precursor ketones (e.g., aryl bromomethyl ketones) in glacial acetic acid at 60°C.

- Step 2: Condensation with o-phenylenediamine in ethanol, followed by purification via silica gel chromatography.

Advanced: How can structural isomers of this compound derivatives be resolved during synthesis?

Answer:

Isomer formation (e.g., regioisomers due to substituent positioning) is common in quinoxaline derivatives. To resolve this:

- Use 2D NMR (COSY, NOESY) to distinguish between isomers based on coupling patterns and spatial proximity of protons .

- X-ray crystallography provides definitive structural confirmation but requires high-purity crystals .

- HPLC with chiral columns separates enantiomers, particularly for derivatives with asymmetric centers .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR: Identifies substituent positions via chemical shifts (e.g., sulfanyl groups deshield adjacent protons at δ 7.2–7.8 ppm) .

- IR Spectroscopy: Confirms functional groups (e.g., C-S stretch at 600–700 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Advanced: How do electron-withdrawing vs. electron-donating substituents on the phenyl ring affect the biological activity of this compound?

Answer:

- Electron-withdrawing groups (e.g., -NO₂, -Cl): Enhance antimicrobial activity by increasing electrophilicity, improving target binding (e.g., Gram-positive bacteria IC₅₀ reduced by 40% vs. unsubstituted analogs) .

- Electron-donating groups (e.g., -OCH₃): Improve solubility but may reduce potency due to decreased membrane permeability .

- SAR Studies: Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like topoisomerase II, guiding rational design .

Basic: What in vitro assays are used to screen the anticancer potential of this compound derivatives?

Answer:

- MTT Assay: Measures cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ values reported at 5–20 µM) .

- Cell Cycle Analysis (Flow Cytometry): Identifies arrest phases (e.g., G2/M arrest in 2-substituted derivatives) .

- Topoisomerase Inhibition Assays: Quantifies DNA relaxation via gel electrophoresis .

Advanced: How can molecular docking elucidate the mechanism of this compound derivatives as kinase inhibitors?

Answer:

- Target Selection: Prioritize kinases with hydrophobic binding pockets (e.g., EGFR, VEGFR) using structural databases (PDB).

- Docking Workflow:

- Key Interactions: Sulfanyl groups form hydrogen bonds with kinase hinge regions, while quinoxaline rings engage in π-π stacking .

Basic: What are the challenges in scaling up this compound synthesis for preclinical studies?

Answer:

- Purification: Scaling column chromatography is inefficient; switch to recrystallization using ethanol/water mixtures .

- Byproduct Formation: Optimize stoichiometry (e.g., 1:1.2 ratio of 2-chloroquinoxaline to thiophenol) to minimize disulfide byproducts .

- Solvent Recovery: Implement distillation systems for DMF reuse, reducing costs by 30% .

Advanced: How do contradictory bioactivity data for this compound derivatives arise, and how can they be resolved?

Answer:

Contradictions often stem from:

- Assay Variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Impurity Effects: Use HPLC-ELSD to quantify trace impurities affecting activity .

- Cell Line Heterogeneity: Validate results across multiple lines (e.g., NCI-60 panel for anticancer screening) .

Basic: What green chemistry principles apply to the synthesis of this compound?

Answer:

- Catalyst Choice: Use biodegradable ionic liquids (e.g., choline chloride) instead of metal catalysts .

- Solvent Selection: Replace DMF with Cyrene (a bio-based solvent), reducing toxicity .

- Energy Efficiency: Employ microwave-assisted synthesis to cut reaction times from 24h to 2h .

Advanced: How can in silico models predict the pharmacokinetic properties of this compound derivatives?

Answer:

- ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .

- PBPK Modeling: Simulates tissue distribution using physicochemical data (e.g., solubility in PBS) .

- Metabolism Prediction: GLORYx identifies potential Phase I/II metabolites for toxicity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.